molecular formula C18H16N2O B581606 3-(2-(Benzyloxy)phenyl)pyridin-4-amine CAS No. 1258620-59-5

3-(2-(Benzyloxy)phenyl)pyridin-4-amine

Cat. No.: B581606
CAS No.: 1258620-59-5
M. Wt: 276.339
InChI Key: NCOWFFBKEPIVNN-UHFFFAOYSA-N
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Description

3-(2-(Benzyloxy)phenyl)pyridin-4-amine is an organic compound belonging to the class of aminopyridines and derivatives. These compounds are characterized by the presence of an amino group attached to a pyridine ring. The compound’s structure includes a benzyloxy group attached to the phenyl ring, which is further connected to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Benzyloxy)phenyl)pyridin-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Benzyloxy)phenyl)pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

3-(2-(Benzyloxy)phenyl)pyridin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-(Benzyloxy)phenyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to specific biological effects. The compound’s structure allows it to bind to these targets with high affinity, influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Benzyloxy)phenyl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(2-phenylmethoxyphenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c19-17-10-11-20-12-16(17)15-8-4-5-9-18(15)21-13-14-6-2-1-3-7-14/h1-12H,13H2,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOWFFBKEPIVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(C=CN=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744699
Record name 3-[2-(Benzyloxy)phenyl]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258620-59-5
Record name 3-[2-(Benzyloxy)phenyl]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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